molecular formula C27H27BrNP B14686936 Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide CAS No. 34904-04-6

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide

Cat. No.: B14686936
CAS No.: 34904-04-6
M. Wt: 476.4 g/mol
InChI Key: VICYWTQVQKNKTI-UHFFFAOYSA-M
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Description

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is a chemical compound with the molecular formula C27H27BrNP. It is a phosphonium salt, which means it contains a positively charged phosphorus atom. This compound is often used in organic synthesis, particularly in the Wittig reaction, which is a method for forming carbon-carbon double bonds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide typically involves the reaction of triphenylphosphine with an appropriate alkyl halide. In this case, the alkyl halide is [[4-(dimethylamino)phenyl]methyl] bromide. The reaction proceeds via an S_N2 mechanism, where the nucleophilic triphenylphosphine attacks the electrophilic carbon of the alkyl halide, resulting in the formation of the phosphonium salt .

Industrial Production Methods

Industrial production methods for phosphonium salts generally involve large-scale reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions. Solvents such as dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce the corresponding phosphine oxide, while oxidation reactions can yield various oxidized phosphorus compounds .

Scientific Research Applications

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide has several scientific research applications:

Mechanism of Action

The mechanism of action of phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide in the Wittig reaction involves the formation of a phosphonium ylide. The ylide reacts with an aldehyde or ketone to form a betaine intermediate, which then undergoes a [2+2] cycloaddition to produce an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and a phosphine oxide byproduct .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide is unique due to the presence of the [[4-(dimethylamino)phenyl]methyl] group, which can impart different electronic and steric properties compared to other phosphonium salts. This can influence its reactivity and the types of reactions it can undergo .

Properties

CAS No.

34904-04-6

Molecular Formula

C27H27BrNP

Molecular Weight

476.4 g/mol

IUPAC Name

[4-(dimethylamino)phenyl]methyl-triphenylphosphanium;bromide

InChI

InChI=1S/C27H27NP.BrH/c1-28(2)24-20-18-23(19-21-24)22-29(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27;/h3-21H,22H2,1-2H3;1H/q+1;/p-1

InChI Key

VICYWTQVQKNKTI-UHFFFAOYSA-M

Canonical SMILES

CN(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Origin of Product

United States

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